Ethyl 6-chloro-8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate
Description
Ethyl 6-chloro-8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a quinoline derivative featuring a chlorine substituent at position 6, a methyl group at position 8, and a 2-phenylethylamino group at position 3. The ethyl ester at position 3 enhances its lipophilicity, making it a candidate for pharmaceutical applications, particularly in antimicrobial or antitumor therapies. The structural complexity of this compound allows for diverse interactions with biological targets, influenced by its substituents' electronic and steric effects .
Properties
IUPAC Name |
ethyl 6-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-3-26-21(25)18-13-24-19-14(2)11-16(22)12-17(19)20(18)23-10-9-15-7-5-4-6-8-15/h4-8,11-13H,3,9-10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCPYXNMXRWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCC3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Amino Group Introduction: The amino group can be introduced through nucleophilic substitution reactions using phenylethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as topoisomerases and kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Quinoline-3-carboxylate derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally similar analogs:
Substituent Variations and Their Implications
Table 1: Structural Comparison of Quinoline-3-carboxylate Derivatives
Key Observations:
Position 6 (R6): Chlorine (Cl) in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Trifluoromethyl (CF₃) in offers strong electron-withdrawing effects, improving metabolic stability.
Position 8 (R8):
- Methyl (CH₃) in the target compound and reduces steric hindrance compared to bulkier groups, favoring synthetic accessibility.
Methylamino in improves aqueous solubility but reduces interaction with aromatic biological targets.
Physicochemical Properties
- Solubility: Methylamino-substituted analogs (e.g., ) have higher aqueous solubility (~2.5 mg/mL) compared to the target compound (~0.8 mg/mL) due to reduced hydrophobicity.
- Thermal Stability: Halogenated derivatives (e.g., 7h) decompose at higher temperatures (ΔT ~250°C) than the target compound (ΔT ~220°C), attributed to stronger C-X bonds .
Biological Activity
Ethyl 6-chloro-8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 6-chloro-8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate |
| Molecular Formula | C21H21ClN2O2 |
| Molecular Weight | 376.86 g/mol |
| CAS Number | Not specified |
The biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and proteases, which are critical in cell proliferation and inflammatory pathways. This inhibition can lead to reduced cell growth and inflammation.
- Receptor Binding : It may interact with specific receptors, altering their activity and potentially leading to therapeutic effects in conditions such as cancer or inflammatory diseases.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
- Neuroprotective Effects : Some quinoline derivatives have been associated with neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound can induce apoptosis in breast cancer cells (MCF7) with an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics .
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various quinoline derivatives reported that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
- Neuroprotective Mechanisms : In research focused on neurodegenerative diseases, the compound was found to inhibit AChE activity with an IC50 value of 0.48 mM, suggesting potential use in Alzheimer’s treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
